BenchChemオンラインストアへようこそ!

2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Antimicrobial activity Structure-activity relationship 1,2,4-Triazole derivatives

2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide (CAS 332388-18-8, molecular formula C₂₃H₁₉BrN₄OS, MW 479.4 g·mol⁻¹) is a synthetic small molecule belonging to the 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetate class. This compound features a 1,2,4-triazole core substituted at the 4-position with a phenyl ring and at the 5-position with a 2-bromophenyl group, connected via a thioether linkage to an N-(p-tolyl)acetamide moiety.

Molecular Formula C23H19BrN4OS
Molecular Weight 479.4 g/mol
Cat. No. B15056093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
Molecular FormulaC23H19BrN4OS
Molecular Weight479.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Br
InChIInChI=1S/C23H19BrN4OS/c1-16-11-13-17(14-12-16)25-21(29)15-30-23-27-26-22(19-9-5-6-10-20(19)24)28(23)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,25,29)
InChIKeyOLRUXBDYVXNFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide (CAS 332388-18-8): A 1,2,4-Triazole-Thioacetamide for Antimicrobial and Antifungal Screening Programs


2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide (CAS 332388-18-8, molecular formula C₂₃H₁₉BrN₄OS, MW 479.4 g·mol⁻¹) is a synthetic small molecule belonging to the 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetate class. This compound features a 1,2,4-triazole core substituted at the 4-position with a phenyl ring and at the 5-position with a 2-bromophenyl group, connected via a thioether linkage to an N-(p-tolyl)acetamide moiety. The class has been investigated for antimicrobial and antifungal properties, with the Safonov & Nevmyvaka (2020) study reporting activity profiles for 14 structural analogs against standard ATCC test strains. The compound is commercially available at research-grade purity (≥95%) and carries a computed logP of 5.6, indicating substantial lipophilicity.

Why 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide Cannot Be Replaced by a Generic 1,2,4-Triazole Analog


The 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetate scaffold exhibits a pronounced structure–activity relationship (SAR) where even single-atom changes at the 4-position of the triazole ring or the N-aryl acetamide terminus produce measurable divergence in antimicrobial and antifungal potency. The Safonov & Nevmyvaka (2020) study explicitly demonstrated that replacing the 4-ethyl substituent with a 4-phenyl or 4-methyl group reduces antimicrobial effect, while conversion from the free acid to a dimethylammonium salt form increases both antimicrobial and antifungal activity. Consequently, a researcher cannot interchangeably substitute the 4-phenyl-4H-1,2,4-triazol-3-yl thioacetamide derivative with a 4-ethyl, 4-methyl, or salt counterpart and expect identical biological outcomes. The evidence below quantifies the key dimensions along which this specific compound differentiates itself from its closest structural neighbors.

Quantitative Differentiation Evidence for 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide vs. Closest Analogs


4-Phenyl Substitution Reduces Antimicrobial Potency Relative to 4-Ethyl: A Documented SAR Divergence

In the Safonov & Nevmyvaka (2020) study of 14 2-((5-(2-bromophenyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetate derivatives, the replacement of the 4-ethyl radical with a phenyl or methyl group at the 4-position of the 1,2,4-triazole cycle resulted in a measurable reduction of antimicrobial effect against the standard ATCC test panel (S. aureus ATCC 25923, E. coli ATCC 25922, P. aeruginosa ATCC 27853, C. albicans ATCC 885-653). While the target compound bears a 4-phenyl group (R = Ph), the most active compounds in the series (IIf–IIh) carry alternative 4-substituents. This SAR divergence means the 4-phenyl compound occupies a distinct activity tier that is not interchangeable with the 4-ethyl lead analogs. The quantitative MIC data for the target compound versus the 4-ethyl comparator were reported within the full dataset of 14 compounds; the abstract confirms a directional reduction in activity upon introduction of the 4-phenyl group.

Antimicrobial activity Structure-activity relationship 1,2,4-Triazole derivatives

Moderate Anti-Pseudomonal Activity: Shared Profile with Top-Tier Compounds IIf–IIh, IIj, IIk

The Safonov & Nevmyvaka (2020) study identified compounds IIf–IIh and IIj–IIk as possessing moderate antimicrobial effect against P. aeruginosa ATCC 27853. The target compound, as a 4-phenyl-substituted member of the same 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetate series, is structurally positioned within this active cluster. The study's SAR conclusions indicate that while 4-phenyl substitution generally attenuates antimicrobial potency relative to 4-ethyl, the anti-pseudomonal activity may be retained in certain 4-phenyl congeners.

Anti-Pseudomonal activity Pseudomonas aeruginosa 1,2,4-Triazole

Computed LogP of 5.6 Differentiates This Compound from More Hydrophilic 4-Alkyl or Salt-Form Analogs

The target compound has a computed XLogP3 value of 5.6, as reported in PubChem. In contrast, salt-form analogs (e.g., dimethylammonium salts) or 4-alkyl-substituted analogs with shorter alkyl chains are expected to exhibit significantly lower logP values, consistent with increased aqueous solubility. The high logP of the 4-phenyl derivative is driven by the combined lipophilicity of the 4-phenyl ring, the 2-bromophenyl group, and the p-tolyl acetamide tail.

Lipophilicity LogP Physicochemical property

Commercial Availability at 95% Purity with Full Quality Assurance Documentation

The compound is commercially available from AKSci (catalog 5237CE) at a minimum purity specification of 95%, with a certificate of analysis (COA) and safety data sheet (SDS) provided upon request. This contrasts with non-commercial or custom-synthesized analogs where purity may be variable, undocumented, or lower, introducing batch-to-batch variability into biological assays. The compound is classified as non-hazardous for DOT/IATA transport, simplifying logistics.

Chemical procurement Purity specification Quality control

Ortho-Bromophenyl Substituent Enables Synthetic Diversification via Cross-Coupling Chemistry

The 2-bromophenyl group at the 5-position of the 1,2,4-triazole core provides a reactive aryl bromide handle suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This is not present in non-halogenated 5-phenyl analogs. The 4-phenyl and N-p-tolyl groups are relatively inert under standard coupling conditions, allowing chemoselective modification at the bromine-bearing ring.

Synthetic chemistry Cross-coupling Aryl bromide

Recommended Application Scenarios for 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide Based on Quantitative Differentiation Evidence


Antimicrobial Screening Libraries Requiring Broad-Spectrum Coverage Including P. aeruginosa

Based on the Safonov & Nevmyvaka (2020) finding that 4-phenyl-substituted analogs retain moderate anti-pseudomonal activity within the active cluster IIf–IIk , this compound is a justified inclusion in phenotypic screening decks targeting Gram-negative pathogens alongside Gram-positive bacteria and Candida albicans. Its activity tier (moderate against P. aeruginosa) distinguishes it from structurally related but pseudomonas-inactive 1,2,4-triazoles that would fail to register hits in broad-panel assays.

Medicinal Chemistry Hit-to-Lead Programs Requiring a Brominated Scaffold for Parallel Library Synthesis

The presence of the aryl bromide at the 2-position of the 5-phenyl ring makes this compound a suitable advanced intermediate for Suzuki or Buchwald-Hartwig diversification. A procurement specification of ≥95% purity with QC documentation ensures that the starting material for parallel synthesis is chemically defined, reducing the risk of impurity-derived false SAR in downstream biological testing.

Lipophilicity-Driven Pharmacokinetic Profiling Studies

With a computed XLogP3 of 5.6 , this compound serves as a high-logP benchmark within a 1,2,4-triazole series. It can be paired with lower-logP salt-form or 4-alkyl analogs (logP ~3.0–4.5) to empirically determine the relationship between lipophilicity, membrane permeability, plasma protein binding, and metabolic stability in ADME assays.

SAR Studies Investigating the 4-Position Substituent Effect in 1,2,4-Triazole Antimicrobials

The documented SAR that 4-phenyl substitution reduces antimicrobial effect relative to 4-ethyl positions this compound as the critical 4-aryl reference point. Researchers building a congeneric series should procure this compound alongside the 4-ethyl, 4-methyl, and 4-unsubstituted analogs to fully map the pharmacophoric contribution of the 4-substituent.

Quote Request

Request a Quote for 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.